molecular formula C13H15N2O4S2- B11626346 [({[1-(1H-Indol-3-YL)propan-2-YL]carbamoyl}methyl)sulfanyl]sulfonate

[({[1-(1H-Indol-3-YL)propan-2-YL]carbamoyl}methyl)sulfanyl]sulfonate

Cat. No.: B11626346
M. Wt: 327.4 g/mol
InChI Key: LOLSNMGBYMXYPW-UHFFFAOYSA-M
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Description

[({[1-(1H-Indol-3-YL)propan-2-YL]carbamoyl}methyl)sulfanyl]sulfonate is a complex organic compound that features an indole moiety, a carbamoyl group, and a sulfanyl-sulfonate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [({[1-(1H-Indol-3-YL)propan-2-YL]carbamoyl}methyl)sulfanyl]sulfonate typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Propan-2-YL Group: This step can be achieved through alkylation reactions, where the indole is reacted with a suitable alkyl halide in the presence of a base.

    Sulfanyl-Sulfonate Linkage Formation: This step involves the reaction of a thiol with a sulfonyl chloride to form the sulfanyl-sulfonate linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [({[1-(1H-Indol-3-YL)propan-2-YL]carbamoyl}methyl)sulfanyl]sulfonate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study the effects of indole derivatives on biological systems. Indoles are known for their biological activity, and this compound could serve as a probe to investigate these effects.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Indole derivatives have been studied for their anticancer, antimicrobial, and anti-inflammatory activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of [({[1-(1H-Indol-3-YL)propan-2-YL]carbamoyl}methyl)sulfanyl]sulfonate would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its indole moiety. The carbamoyl group could form hydrogen bonds with target proteins, while the sulfanyl-sulfonate linkage could participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [({[1-(1H-Indol-3-YL)propan-2-YL]carbamoyl}methyl)sulfanyl]sulfonate apart is its combination of an indole moiety with a carbamoyl group and a sulfanyl-sulfonate linkage

Properties

Molecular Formula

C13H15N2O4S2-

Molecular Weight

327.4 g/mol

IUPAC Name

3-[2-[(2-sulfonatosulfanylacetyl)amino]propyl]-1H-indole

InChI

InChI=1S/C13H16N2O4S2/c1-9(15-13(16)8-20-21(17,18)19)6-10-7-14-12-5-3-2-4-11(10)12/h2-5,7,9,14H,6,8H2,1H3,(H,15,16)(H,17,18,19)/p-1

InChI Key

LOLSNMGBYMXYPW-UHFFFAOYSA-M

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NC(=O)CSS(=O)(=O)[O-]

Origin of Product

United States

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